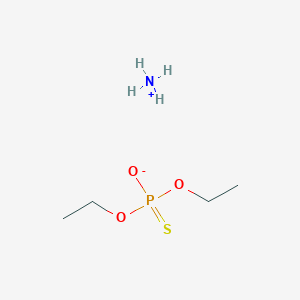
O,O-Diethyl Thiophosphate Ammonium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of O,O-Diethyl Thiophosphate Ammonium Salt can be achieved through the reaction of phosphorus pentasulfide with ethanol and ammonia . This reaction typically involves the following steps:
Reaction of Phosphorus Pentasulfide with Ethanol: Phosphorus pentasulfide reacts with ethanol to form diethyl dithiophosphoric acid.
Neutralization with Ammonia: The diethyl dithiophosphoric acid is then neutralized with ammonia to form the ammonium salt.
Industrial production methods often involve the use of microwave irradiation to enhance the reaction efficiency and yield. A mixture of alumina, sulfur, diethylphosphite, and triethylamine under microwave irradiation can produce triethylammonium O,O-diethyl thiophosphate, which can be further processed to obtain the desired ammonium salt .
Analyse Des Réactions Chimiques
O,O-Diethyl Thiophosphate Ammonium Salt undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with alkyl halides in the presence of a base to form phosphorothioates.
S-Alkylation: When reacting with benzyl halides and tosylate in different solvents, only S-alkylation products are obtained.
O-Acylation: Reaction with benzoyl chloride, a hard electrophile, results in the formation of O-acylation products.
Common reagents used in these reactions include alkyl halides, benzyl halides, tosylate, and benzoyl chloride. The major products formed from these reactions are various phosphorothioates and acylated derivatives .
Applications De Recherche Scientifique
O,O-Diethyl Thiophosphate Ammonium Salt has a wide range of applications in scientific research:
Coordination Chemistry: It is used as a source of the (C2H5O)2PS2− ligand in coordination chemistry.
Analytical Chemistry: The compound is employed in the determination of various ions in analytical chemistry.
Extraction of Arsenic: It is used in the extraction of arsenic from different matrices.
Industrial Applications: The compound is utilized in the production of pesticides and other industrial chemicals.
Mécanisme D'action
The mechanism of action of O,O-Diethyl Thiophosphate Ammonium Salt involves its ability to act as a ligand in coordination chemistry. The (C2H5O)2PS2− ligand can form complexes with various metal ions, facilitating their determination and extraction . The compound’s structure allows it to interact with specific molecular targets, leading to the desired chemical transformations.
Comparaison Avec Des Composés Similaires
O,O-Diethyl Thiophosphate Ammonium Salt can be compared with other similar compounds, such as:
Dimethyl Dithiophosphoric Acid: Another phosphorothioate used in similar applications.
Zinc Dithiophosphate: Commonly used as an anti-wear additive in lubricants.
Potassium O,O-Diethyl Phosphorothioate: A similar compound with potassium instead of ammonium as the counterion.
The uniqueness of this compound lies in its ammonium counterion, which can influence its solubility and reactivity compared to other similar compounds.
Propriétés
IUPAC Name |
azanium;diethoxy-oxido-sulfanylidene-λ5-phosphane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11O3PS.H3N/c1-3-6-8(5,9)7-4-2;/h3-4H2,1-2H3,(H,5,9);1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGKZCJDWXXWNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)([O-])OCC.[NH4+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14NO3PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12296873.png)
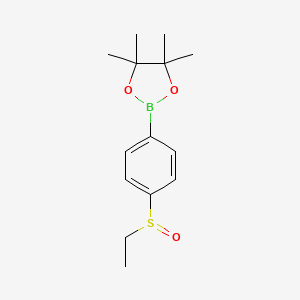
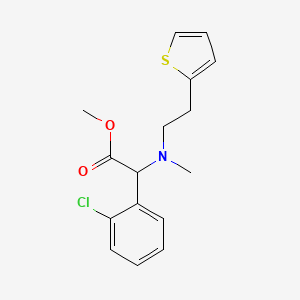

![19-[(beta-D-glucopyrasyl)oxy]-](/img/structure/B12296897.png)


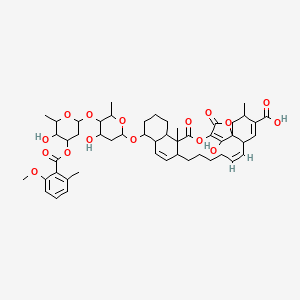
![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B12296913.png)
![4-[4-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoyl]piperazin-1-yl]-N-[[2-fluoro-4-[(2-pyridin-3-ylcyclopropanecarbonyl)amino]phenyl]methyl]benzamide](/img/structure/B12296924.png)
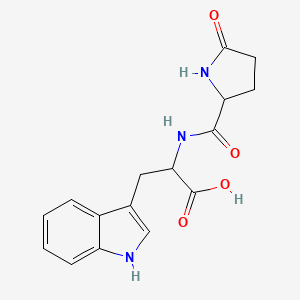
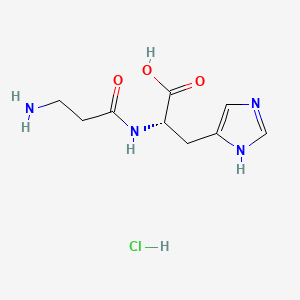
![1-[2-[[2-[2-[2-[2-[[2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12296935.png)

